Fsp³ and Conformational Restriction: Spiro[2.4]heptane Core vs. Monocyclic Boc-Amines
The spiro[2.4]heptane scaffold delivers an Fsp³ (fraction of sp³-hybridised carbons) of 1.00 for the parent hydrocarbon and 0.917 for the Boc-protected derivative, substantially higher than that of the monocyclic analogue tert-butyl cyclopentylcarbamate (Fsp³ = 0.900) . In drug discovery, increasing Fsp³ has been correlated with higher clinical success rates, and spirocyclic frameworks provide greater three-dimensionality than flat aromatic or monocyclic systems [1]. The spiro junction locks the cyclopropane and cyclopentane rings in an orthogonal arrangement, reducing the conformational entropy penalty upon target binding relative to freely rotating monocyclic carbamates [1].
| Evidence Dimension | Fraction of sp³-hybridised carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.917 (tert-butyl spiro[2.4]heptan-1-ylcarbamate, C₁₂H₂₁NO₂); parent spiro[2.4]heptane core Fsp³ = 1.00 |
| Comparator Or Baseline | tert-Butyl cyclopentylcarbamate (CAS 153789-22-1): Fsp³ = 0.900; tert-butyl cyclopropylcarbamate (CAS 132844-48-5): Fsp³ = 0.875 |
| Quantified Difference | ΔFsp³ = +0.017 to +0.042 vs. monocyclic Boc-amines |
| Conditions | Calculated from molecular formulae and carbon hybridisation states; Fsp³ = (number of sp³ carbons) / (total carbon count) |
Why This Matters
Higher Fsp³ is correlated with improved clinical developability, making the spiro[2.4]heptane core a strategically superior choice for fragment-based and lead-optimisation programmes.
- [1] Zheng, Y.; Tice, C. M.; Singh, S. B. The use of spirocyclic scaffolds in drug discovery. Bioorg. Med. Chem. Lett. 2014, 24 (16), 3673–3682. View Source
